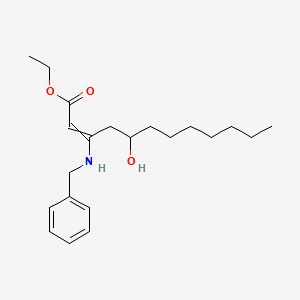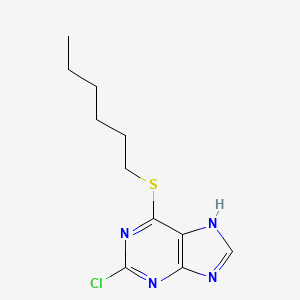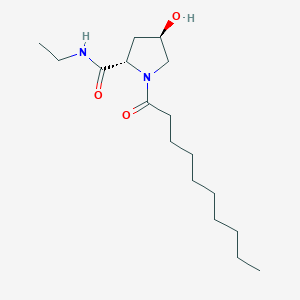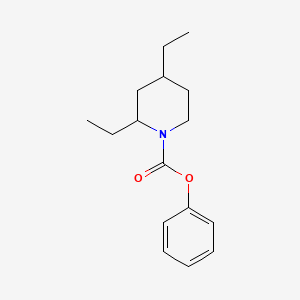![molecular formula C15H10O3 B15168977 7-Acetyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 646058-69-7](/img/structure/B15168977.png)
7-Acetyl-4H-naphtho[1,2-b]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound that belongs to the naphthopyran family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-4H-naphtho[1,2-b]pyran-4-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with acetylacetone under acidic conditions. This reaction proceeds through a cyclization mechanism to form the naphthopyran ring system . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and heating the mixture to reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid.
Major Products
The major products formed from these reactions include various substituted naphthopyran derivatives, which can exhibit different pharmacological properties and enhanced chemical stability .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of photochromic materials, which change color upon exposure to light.
Mécanisme D'action
The mechanism of action of 7-Acetyl-4H-naphtho[1,2-b]pyran-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways . Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Naphtho[2,3-b]pyran-4-one: This compound shares a similar core structure but differs in its substitution pattern, leading to different chemical and biological properties.
2-Phenyl-4H-naphtho[1,2-b]pyran-4-one: Known for its anti-inflammatory activity, this compound is structurally similar but has a phenyl group at the 2-position.
Uniqueness
7-Acetyl-4H-naphtho[1,2-b]pyran-4-one is unique due to its acetyl group at the 7-position, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as a pharmacological agent and a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
646058-69-7 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
7-acetylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)10-3-2-4-12-11(10)5-6-13-14(17)7-8-18-15(12)13/h2-8H,1H3 |
Clé InChI |
ACFAWCMTFIJLLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=C1C=CC3=C2OC=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)








![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)




